molecular formula C11H14N2O3 B2840387 ({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid CAS No. 923233-37-8

({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid

Cat. No.: B2840387
CAS No.: 923233-37-8
M. Wt: 222.244
InChI Key: DVIGRUODSYLGBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid typically involves the reaction of 4-methylbenzylamine with glycine in the presence of a coupling agent such as carbodiimide. The reaction conditions often include an organic solvent like dichloromethane and a base such as triethylamine to facilitate the coupling reaction. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications in research and development .

Chemical Reactions Analysis

Types of Reactions

({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with various functional groups .

Scientific Research Applications

({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid: can be compared with other similar compounds such as:

    N-[(4-Methylphenyl)methyl]glycine: Similar structure but lacks the carbonyl group.

    N-[(4-Methylbenzyl)amino]acetic acid: Similar structure but lacks the carbonyl group in the amino moiety.

    N-[(4-Methylbenzyl)carbamoyl]glycine: Similar structure but has a different substitution pattern on the glycine moiety.

The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[(4-methylphenyl)methylcarbamoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8-2-4-9(5-3-8)6-12-11(16)13-7-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIGRUODSYLGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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